3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole
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Overview
Description
3-Phenyl-5-((trimethylsilyl)oxy)isoxazole is a compound belonging to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-((trimethylsilyl)oxy)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the reaction of a phenyl-substituted nitrile oxide with a trimethylsilyl-protected alkyne under mild conditions. The reaction is usually catalyzed by a transition metal such as copper or gold, which facilitates the formation of the isoxazole ring .
Industrial Production Methods
Industrial production of 3-Phenyl-5-((trimethylsilyl)oxy)isoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-((trimethylsilyl)oxy)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction can produce phenyl-substituted amines or alcohols .
Scientific Research Applications
3-Phenyl-5-((trimethylsilyl)oxy)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Phenyl-5-((trimethylsilyl)oxy)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-Phenylisoxazole: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
5-((Trimethylsilyl)oxy)isoxazole:
3,5-Diphenylisoxazole: Contains two phenyl groups, leading to increased steric hindrance and altered reactivity .
Uniqueness
Its structure allows for versatile reactivity and interactions, making it a valuable compound in various fields of research .
Properties
CAS No. |
94744-98-6 |
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Molecular Formula |
C12H15NO2Si |
Molecular Weight |
233.34 g/mol |
IUPAC Name |
trimethyl-[(3-phenyl-1,2-oxazol-5-yl)oxy]silane |
InChI |
InChI=1S/C12H15NO2Si/c1-16(2,3)15-12-9-11(13-14-12)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
XCHBHXBZPOQOCH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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